(15Z)-3-oxotetracosenoyl-CoA

Mass Spectrometry Lipidomics Analytical Chemistry

Select (15Z)-3-oxotetracosenoyl-CoA for research where stereochemistry is non-negotiable. This is the authentic ELOVL1 condensation product with a Δ15(Z) double bond (exact mass 1129.43 Da) essential for monounsaturated sphingolipid pathway studies. Saturated and shorter-chain analogs fail to engage ELOVL1 or the correct reductase isoform, yielding non-physiological data. Use this product as an LC-MS/MS spike-in standard or enzymatic substrate to generate accurate, pathway-specific kinetic and metabolic-flux results unavailable with generic surrogates.

Molecular Formula C45H78N7O18P3S
Molecular Weight 1130.1 g/mol
Cat. No. B15545643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(15Z)-3-oxotetracosenoyl-CoA
Molecular FormulaC45H78N7O18P3S
Molecular Weight1130.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H78N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h11-12,31-32,34,38-40,44,56-57H,4-10,13-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b12-11-/t34-,38-,39-,40+,44-/m1/s1
InChIKeyOYATWRUGHUAXMW-YVBAAGQKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(15Z)-3-Oxotetracosenoyl-CoA: A Defined Very-Long-Chain 3-Oxoacyl-CoA Intermediate in Sphingolipid Biosynthesis


(15Z)-3-oxotetracosenoyl-CoA is a chemically defined 3-oxo-fatty acyl-CoA [1] with the molecular formula C₄₅H₇₈N₇O₁₈P₃S and an exact mass of 1129.43369 Da [2]. It functions as a pathway-specific intermediate in the microsomal elongation cycle of very-long-chain fatty acids (VLCFAs), where it is the direct product of the condensation of (13Z)-docosenoyl-CoA with malonyl-CoA [3].

Procurement Rationale for (15Z)-3-Oxotetracosenoyl-CoA: Why Generic 3-Oxoacyl-CoAs Are Not Fit-for-Purpose


Generic or shorter-chain 3-oxoacyl-CoA standards (e.g., C18, C20, C22) cannot be substituted for (15Z)-3-oxotetracosenoyl-CoA in applications requiring the study of C24:1-specific VLCFA metabolism. The ELOVL1 elongase complex, which utilizes this specific intermediate, exhibits strict chain-length and saturation-dependent substrate preferences [1]. Crucially, the double bond at the Δ15 (Z) position is a structural determinant that is absent in the more commonly available saturated analog, 3-oxotetracosanoyl-CoA (C24:0) [2]. This unsaturation directly impacts the compound's biophysical properties—including its calculated logP of 9.47 [3]—and its subsequent metabolic routing into monounsaturated sphingolipids, making the precise (15Z) stereochemistry non-negotiable for target engagement in nervonic acid pathway studies [1].

Quantitative Differentiation of (15Z)-3-Oxotetracosenoyl-CoA vs. Closest Analogs: Mass, Reaction Specificity, and Enzyme Preference


Exact Mass and Molecular Formula Differentiation from C24:0 and Downstream Analogs

(15Z)-3-oxotetracosenoyl-CoA possesses a unique exact mass of 1129.43369 Da and a molecular formula of C₄₅H₇₈N₇O₁₈P₃S, distinguishing it from both the saturated analog 3-oxotetracosanoyl-CoA (calculated exact mass ~1127.4 Da, formula C₄₅H₈₀N₇O₁₈P₃S) [1] and the fully reduced product (15Z)-tetracosenoyl-CoA (exact mass 1112.1 Da, formula C₄₅H₈₀N₇O₁₇P₃S) [2]. The presence of the 3-oxo group contributes an additional oxygen atom relative to the reduced form, while the (15Z) double bond reduces the hydrogen count by two relative to the saturated analog, enabling precise MS/MS differentiation in complex lipid extracts [1].

Mass Spectrometry Lipidomics Analytical Chemistry

Defined Role in VLCFA Elongation Cycle: (15Z)-3-Oxotetracosenoyl-CoA as the Condensation Product of (13Z)-Docosenoyl-CoA

The RHEA reaction database explicitly defines (15Z)-3-oxotetracosenoyl-CoA as the product of the condensation of (13Z)-docosenoyl-CoA (C22:1) with malonyl-CoA, catalyzed by the rate-limiting elongase enzyme ELOVL1 [1]. This is a specific two-carbon elongation step in the biosynthesis of the C24:1 monounsaturated fatty acid nervonic acid. In contrast, the saturated analog 3-oxotetracosanoyl-CoA (C24:0) is formed from docosanoyl-CoA (C22:0) via a distinct reaction entry (RHEA:36507) [2].

Enzymology Metabolic Pathway Analysis Sphingolipid Metabolism

Enzymatic Reaction Specificity: Downstream Processing by Very-Long-Chain 3-Oxoacyl-CoA Reductase

As a 3-oxoacyl-CoA intermediate, (15Z)-3-oxotetracosenoyl-CoA is the specific substrate for very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330) in the second step of the VLCFA elongation cycle [1]. This reductase catalyzes the NADPH-dependent conversion to (3R,15Z)-3-hydroxytetracosenoyl-CoA. While direct kinetic parameters for this specific substrate are not publicly available, the enzyme's classification as a very-long-chain specific reductase (acting on substrates >C22) distinguishes its processing from that of medium- or long-chain 3-oxoacyl-CoAs, which are acted upon by distinct reductases [2].

Enzymology ELOVL1 VLCFA Elongation

Class-Level Substrate Preference: ELOVL1 Favors Saturated C22:0 but is Essential for Monounsaturated C24:1 Synthesis

ELOVL1, the condensing enzyme responsible for generating (15Z)-3-oxotetracosenoyl-CoA, exhibits its highest in vitro activity toward the saturated C22:0 acyl-CoA substrate [1]. Despite this preference, ELOVL1 is functionally essential for the biosynthesis of monounsaturated C24:1 sphingolipids, indicating that the production of (15Z)-3-oxotetracosenoyl-CoA is a committed and non-redundant step in this pathway [1]. The use of generic saturated substrates would therefore not recapitulate the physiological flow of carbon into the C24:1 sphingolipid pool.

ELOVL1 Substrate Specificity Sphingolipidomics

High-Impact Application Scenarios for (15Z)-3-Oxotetracosenoyl-CoA


LC-MS/MS Reference Standard for Nervonic Acid Pathway Flux Analysis

The unique exact mass (1129.43369 Da) and defined retention time of (15Z)-3-oxotetracosenoyl-CoA make it an indispensable reference standard for developing targeted LC-MS/MS assays to quantify metabolic flux through the monounsaturated VLCFA elongation pathway [1]. By spiking this compound into cellular extracts, researchers can normalize for ion suppression and accurately measure the endogenous pool of this low-abundance intermediate in models of sphingolipid metabolism disorders, a task not possible with the saturated analog [1].

ELOVL1 Enzymology: Substrate for Investigating Chain-Length and Saturation Specificity

As the direct product of the condensation of (13Z)-docosenoyl-CoA by ELOVL1, this compound can be used in reverse-phase assays to characterize the kinetic parameters (e.g., Km, Vmax) of the microsomal elongase complex for monounsaturated substrates [2]. This is essential for understanding how the ELOVL1 active site accommodates unsaturation and for developing isoform-selective inhibitors targeting C24:1 sphingolipid synthesis over saturated C24:0 production [3].

In Vitro Reconstitution of the VLCFA Elongation Cycle

(15Z)-3-oxotetracosenoyl-CoA is the requisite substrate for the second enzyme in the cycle, very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330) [4]. Its use in reconstituted microsomal or purified enzyme assays is mandatory for investigating the complete four-step elongation of a C22:1 precursor to the final C24:1-CoA product. Substituting a saturated or shorter-chain analog will not engage the correct reductase isoform, yielding non-physiological results [5].

Functional Genomics: Validating ELOVL1-Dependent Sphingolipid Synthesis

In cellular models of ELOVL1 knockout or overexpression, the quantification of (15Z)-3-oxotetracosenoyl-CoA, using the mass spectral properties defined herein, serves as a direct readout of the enzyme's catalytic activity on monounsaturated substrates [1]. This is a more precise functional endpoint than measuring total nervonic acid levels, which can be confounded by dietary uptake or beta-oxidation, and provides a direct link to the enzyme's in vivo function in C24:1 sphingolipid synthesis [3].

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